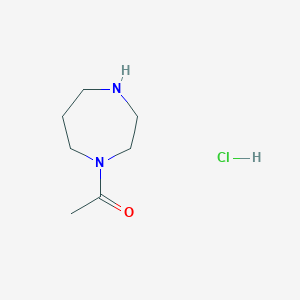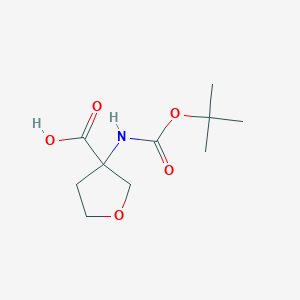
N-(4-aminophenyl)-2-(azocan-1-yl)acetamide
Vue d'ensemble
Description
N-(4-aminophenyl)-2-(azocan-1-yl)acetamide (APAA) is a synthetic compound with a wide range of applications in scientific research. It is a structural analog of the naturally occurring neurotransmitter dopamine and has been used in various studies to study the effects of dopamine on the central nervous system. APAA is a versatile compound that can be used as a tool to study the effects of dopamine on various biochemical and physiological processes.
Applications De Recherche Scientifique
Antitumor Activity
N-(4-aminophenyl)-2-(azocan-1-yl)acetamide derivatives have shown potential as antitumor agents. For example, certain derivatives have been synthesized and evaluated for their antitumor activity, exhibiting considerable activity against various cancer cell lines. This includes compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Yurttaş, Tay, & Demirayak, 2015).
Synthesis of Azo Disperse Dyes
N-(4-aminophenyl)-2-(azocan-1-yl)acetamide serves as an important intermediate in the production of azo disperse dyes. Its synthesis process has been optimized for better efficiency, which is crucial in dye manufacturing. One such study focused on the green synthesis of this compound through a catalytic hydrogenation process, achieving high selectivity and activity (Qun-feng, 2008).
Intermediate for Antimalarial Drugs
This compound is also used as an intermediate in the synthesis of antimalarial drugs. For instance, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is a key step in the synthesis of these drugs, was studied using various catalysts (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
N-(4-aminophenyl)-2-(azocan-1-yl)acetamide derivatives have been used to create novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been studied for their structural properties and antioxidant activity, showcasing the versatility of this compound in inorganic chemistry (Chkirate et al., 2019).
Anticancer Drug Synthesis
Derivatives of N-(4-aminophenyl)-2-(azocan-1-yl)acetamide have been synthesized and analyzed for their potential as anticancer drugs. Studies involving molecular docking analysis have demonstrated the effectiveness of these derivatives against various cancer targets (Sharma et al., 2018).
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-(azocan-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c16-13-6-8-14(9-7-13)17-15(19)12-18-10-4-2-1-3-5-11-18/h6-9H,1-5,10-12,16H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANDZERBLXSPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-(azocan-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)


![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide](/img/structure/B1437838.png)



![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)


![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)


